3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide
CAS No.: 824972-56-7
Cat. No.: VC4739646
Molecular Formula: C15H12Cl2FNO2
Molecular Weight: 328.16
* For research use only. Not for human or veterinary use.
![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide - 824972-56-7](/images/structure/VC4739646.png)
Specification
CAS No. | 824972-56-7 |
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Molecular Formula | C15H12Cl2FNO2 |
Molecular Weight | 328.16 |
IUPAC Name | 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide |
Standard InChI | InChI=1S/C15H12Cl2FNO2/c16-13-6-1-10(9-14(13)17)15(20)19-7-8-21-12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20) |
Standard InChI Key | GHECHXQLWDFYDC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide, reflects its substituents:
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A benzamide backbone with chlorine atoms at the 3- and 4-positions.
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A 2-(4-fluorophenoxy)ethyl group attached to the amide nitrogen .
Its molecular formula is C₁₅H₁₂Cl₂FNO₂, with a molecular weight of 328.2 g/mol . The structure combines hydrophobic (chlorine, fluorine) and polar (amide, ether) functionalities, enabling diverse intermolecular interactions.
Spectral and Computational Data
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SMILES Notation:
C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)F
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3D Conformation: Computational models predict a planar benzene ring with the fluorophenoxyethyl chain adopting a staggered conformation, minimizing steric hindrance .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed protocols for this specific compound are proprietary, benzamide derivatives are typically synthesized via:
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Acylation: Reaction of 3,4-dichlorobenzoyl chloride with 2-(4-fluorophenoxy)ethylamine in the presence of a base (e.g., triethylamine) .
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Solvent Systems: Dichloromethane or tetrahydrofuran under inert conditions .
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Purification: Column chromatography or recrystallization to achieve >98% purity .
Physical Properties
Data from analogous compounds suggest:
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Melting Point: ~170–176°C (observed in structurally similar benzamides) .
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Solubility: Low aqueous solubility (<1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Sensitive to prolonged exposure to air and moisture, necessitating storage under inert gas .
Comparative Analysis with Structural Analogues
Key Analogues and Their Properties
Compound Name | Structural Variation | Impact on Properties |
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4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide | Hydroxyl group replaces fluorine | Increased polarity, reduced logP |
2,4-Dichloro-N-[2-(pyrrolidinyl)ethyl]benzamide | Pyrrolidine substituent | Enhanced basicity, altered pharmacokinetics |
3,5-Difluoro-4-chloro analogue | Additional fluorine substituent | Improved metabolic stability |
The 4-fluorophenoxyethyl group in 3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide confers unique electronic effects due to fluorine’s electronegativity, potentially enhancing binding affinity to biological targets .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of chloro and fluoro substituents to optimize potency.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and elimination in model organisms.
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Target Identification: High-throughput screening to identify novel biological targets.
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